5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide
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Overview
Description
5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H13ClN3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of pyridine and sulfonamide, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as water or methanol. The reaction mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylphenyl)aminopyridine-3-sulfonamide
- 4-(m-Tolylamino)-3-sulfamoylpyridine
- 4-(3-Methylphenyl)amino-3-sulfamoylpyridine
Uniqueness
5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H12ClN3O2S |
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Molecular Weight |
297.76 g/mol |
IUPAC Name |
5-chloro-4-(3-methylanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-3-2-4-9(5-8)16-12-10(13)6-15-7-11(12)19(14,17)18/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
InChI Key |
PFNRDVRTLRSWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
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